molecular formula C13H10N4O4 B12095055 4-Pyridinecarboxylic acid, 1-(4-nitrobenzoyl)hydrazide CAS No. 79771-29-2

4-Pyridinecarboxylic acid, 1-(4-nitrobenzoyl)hydrazide

Cat. No.: B12095055
CAS No.: 79771-29-2
M. Wt: 286.24 g/mol
InChI Key: NBHGVCILLRYVSO-UHFFFAOYSA-N
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Description

1-[4-NITROBENZOYL]-4-CARBOXYPYRIDYLHYDRAZIDE is a complex organic compound characterized by the presence of a nitrobenzoyl group and a carboxypyridylhydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-NITROBENZOYL]-4-CARBOXYPYRIDYLHYDRAZIDE typically involves a multi-step process. The initial step often includes the nitration of benzoyl chloride to introduce the nitro group. This is followed by the reaction with a carboxypyridylhydrazide derivative under controlled conditions. The reaction conditions usually involve the use of solvents like dimethyl sulfoxide or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 1-[4-NITROBENZOYL]-4-CARBOXYPYRIDYLHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-NITROBENZOYL]-4-CARBOXYPYRIDYLHYDRAZIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-[4-NITROBENZOYL]-4-CARBOXYPYRIDYLHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The carboxypyridylhydrazide moiety can form hydrogen bonds with biomolecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 4-Nitrobenzoyl chloride
  • 4-Nitrobenzoic acid
  • 4-Nitrobenzyl alcohol

Comparison: 1-[4-NITROBENZOYL]-4-CARBOXYPYRIDYLHYDRAZIDE is unique due to the presence of both a nitrobenzoyl group and a carboxypyridylhydrazide moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Additionally, the presence of the carboxypyridylhydrazide moiety enhances its ability to interact with biological molecules, making it more versatile in scientific research applications .

Properties

CAS No.

79771-29-2

Molecular Formula

C13H10N4O4

Molecular Weight

286.24 g/mol

IUPAC Name

N-(4-nitrobenzoyl)pyridine-4-carbohydrazide

InChI

InChI=1S/C13H10N4O4/c14-16(13(19)10-5-7-15-8-6-10)12(18)9-1-3-11(4-2-9)17(20)21/h1-8H,14H2

InChI Key

NBHGVCILLRYVSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N(C(=O)C2=CC=NC=C2)N)[N+](=O)[O-]

Origin of Product

United States

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